Tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate is a chemical compound classified under piperidine derivatives. It features a piperidine ring substituted with a tert-butyl ester and a bromoacetyl group, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is identified by the CAS number 2521945-12-8 and has a molecular formula of CHBrNO with a molecular weight of approximately 320.22 g/mol .
The synthesis of tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate typically involves several steps:
The molecular structure of tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate can be represented using various chemical notation systems:
The structure features a piperidine ring, which provides basicity and nucleophilicity, while the bromoacetyl substituent introduces electrophilic characteristics that are significant for subsequent chemical reactions .
Tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions due to its functional groups:
The mechanism of action of tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate primarily revolves around its reactivity due to the bromoacetyl group. In biological systems, this compound may interact with various targets through processes such as:
Tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties suggest that the compound is relatively stable under controlled conditions but may require careful handling due to its reactive functionalities .
Tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate finds applications primarily in scientific research, particularly in:
Tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate represents a synthetically valuable N-Boc-protected piperidine derivative featuring a reactive α-halo ketone functionality. This structural motif enables diverse downstream transformations, particularly in pharmaceutical intermediate synthesis and targeted covalent inhibitor development. While the exact 4-methyl derivative is sparsely documented in commercial catalogs, its structural analogs provide critical insights into reliable synthetic approaches.
The synthesis typically begins with N-Boc protection of commercially available 4-methylpiperidine, yielding tert-butyl 4-methylpiperidine-1-carboxylate (CAS 113215-72-0, PubChem CID 11321572) [6]. Subsequent functionalization at the 4-position presents two primary pathways:
Table 1: Representative Multi-Step Synthesis Sequence
Step | Starting Material | Reaction | Product | Key Conditions | Reported Yield (%) |
---|---|---|---|---|---|
1 | 4-Methylpiperidine | Boc Protection | tert-Butyl 4-methylpiperidine-1-carboxylate | Boc₂O, Base (NaOH, Et₃N), DCM/Water | >90% [6] |
2a | Boc-4-methylpiperidine | Direct Bromoacetylation | Tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate | Bromoacetyl bromide, Et₃N, DCM, -30°C | 65-75% [1] [7] |
2b | Boc-4-methylpiperidine → Acid | Oxidation → Activation → Arndt-Eistert | Tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate | i) KMnO₄; ii) (COCl)₂; iii) CH₂N₂; iv) HBr/AcOH | 45-55% [7] |
The direct bromoacetylation (Path 2a) is generally favored for its efficiency, provided rigorous exclusion of moisture and controlled addition rates are maintained to suppress side reactions.
Achieving regioselective bromoacetylation specifically at the 4-position of 4-methylpiperidine is paramount. The methyl group’s low reactivity necessitates strategies targeting the benzylic-like position or employing directing groups:
Table 2: Comparison of Bromination Strategies for 4-Methyl Group
Strategy | Reagent/Base | Key Advantages | Key Limitations | Typical Regioselectivity |
---|---|---|---|---|
Enolate Bromination | LDA/LiHMDS → BrCH₂COBr or NBS | High functional group tolerance, good yield if controlled | Strong base sensitivity, overhalogenation risk, stringent anhydrous/low T | High (targets activated methyl) |
Radical Bromination | NBS, AIBN or hv | Milder conditions (no strong base), inherent selectivity for tertiary C-H | Potential for ring bromination, requires careful optimization | Moderate-High (favors tertiary benzylic-like C-H) |
Direct Bromoacetylation | BrCH₂COBr, Base | Direct introduction, fewer steps | Requires pre-existing oxidation state, low T control critical | N/A (new group introduced) |
The tert-butoxycarbonyl (Boc) group is indispensable in the synthesis of this compound:
Optimization of reaction media and catalysts significantly impacts the efficiency of both bromination and bromoacetylation steps:
Table 3: Solvent and Base/Catalyst Impact on Key Reaction Steps
Reaction Step | Optimal Solvent | Optimal Base/Catalyst | Yield Range (%) | Key Considerations |
---|---|---|---|---|
Direct Bromoacetylation | Anhydrous DCM | DIPEA (2.2 equiv) | 70-78% | Rigorous exclusion of H₂O, T = -30°C to -10°C, slow addition |
Anhydrous THF | Et₃N (2.5 equiv) | 65-72% | Strict dryness essential, T < -20°C | |
Enolate Bromination | Anhydrous THF | LDA (1.1 equiv) → BrCH₂COBr (1.05 equiv) | 60-68% | T = -78°C, strict stoichiometry control |
Radical Bromination (Methyl → Bromomethyl) | CCl₄ or C₆H₁₂ (cyclohexane) | NBS (1.1 equiv), AIBN (0.2 mol%), reflux | 50-65% (then oxidation/acylation needed) | Exclusion of O₂, controlled addition time, risk of overbromination |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7